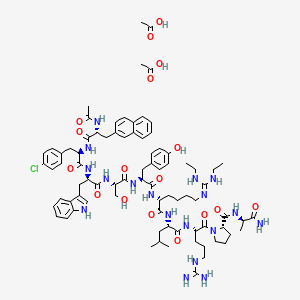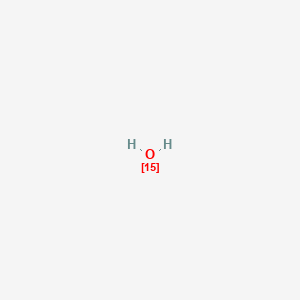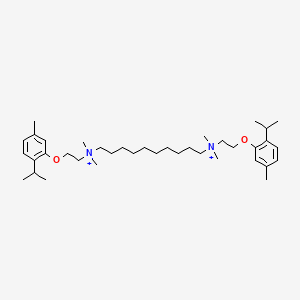
Deditonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Denatonium, commonly known as denatonium benzoate, is a chemical compound recognized as the most bitter substance known. It is often used as an aversive agent to prevent accidental ingestion of toxic substances. Denatonium is a quaternary ammonium cation and is typically available as a salt with anions such as benzoate or saccharinate .
Preparation Methods
Denatonium can be synthesized through the quaternization of lidocaine, a popular anesthetic, with benzyl chloride or a similar reagent. To obtain other salts, such as denatonium benzoate, the formed denatonium chloride is subjected to an anion exchange reaction with sodium benzoate or first sodium hydroxide to make denatonium hydroxide followed by neutralization with benzoic acid .
Chemical Reactions Analysis
Denatonium undergoes various chemical reactions, including:
Oxidation: Denatonium can be oxidized under specific conditions, although detailed reaction pathways are less commonly documented.
Reduction: Reduction reactions involving denatonium are not widely reported.
Substitution: Denatonium can undergo substitution reactions, particularly involving its quaternary ammonium group.
Scientific Research Applications
Denatonium has a wide range of scientific research applications:
Chemistry: Used as a denaturant in industrial alcohol to prevent consumption.
Biology: Acts as a bittering agent in various biological studies to understand taste receptors and aversive behavior.
Medicine: Utilized in formulations to prevent accidental ingestion of medications and other toxic substances.
Industry: Added to products like antifreeze, detergents, and nail-biting deterrents to prevent accidental ingestion
Mechanism of Action
Denatonium exerts its effects primarily through its extreme bitterness, which activates taste receptors on the tongue. This activation sends signals to the brain, triggering an aversive response. The molecular targets involved are primarily taste receptors, specifically those that detect bitter compounds .
Comparison with Similar Compounds
Denatonium is unique due to its extreme bitterness. Similar compounds include:
Quinine: Another bitter compound used in tonic water and as a medication.
Sucrose octaacetate: Used as a bitterant in various applications.
Lidocaine: Structurally similar to denatonium but used as a local anesthetic
Denatonium stands out due to its unparalleled bitterness, making it highly effective as an aversive agent.
Properties
CAS No. |
20462-53-7 |
|---|---|
Molecular Formula |
C38H66N2O2+2 |
Molecular Weight |
582.9 g/mol |
IUPAC Name |
10-[dimethyl-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azaniumyl]decyl-dimethyl-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azanium |
InChI |
InChI=1S/C38H66N2O2/c1-31(2)35-21-19-33(5)29-37(35)41-27-25-39(7,8)23-17-15-13-11-12-14-16-18-24-40(9,10)26-28-42-38-30-34(6)20-22-36(38)32(3)4/h19-22,29-32H,11-18,23-28H2,1-10H3/q+2 |
InChI Key |
HDFVMCZXNURVCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC[N+](C)(C)CCCCCCCCCC[N+](C)(C)CCOC2=C(C=CC(=C2)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


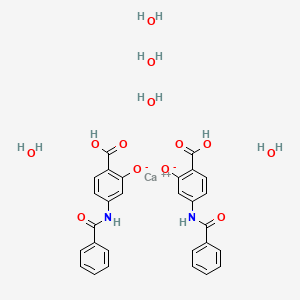
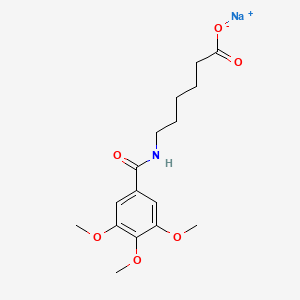
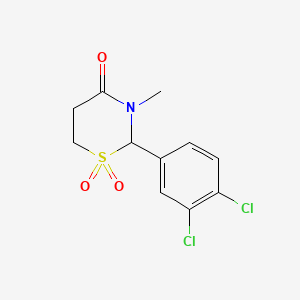
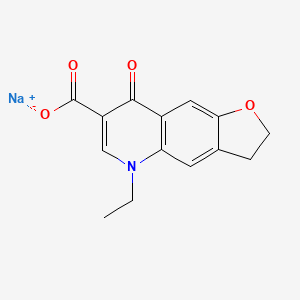
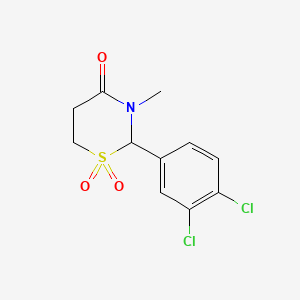
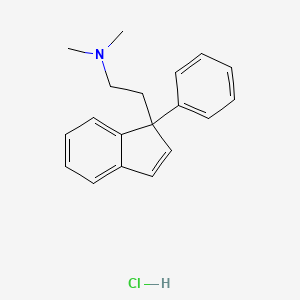
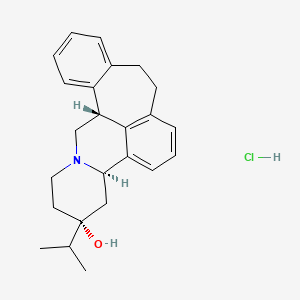
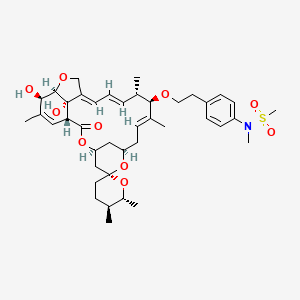
![Doxycycline fosfatex [who-DD]](/img/structure/B10859188.png)


